molecular formula C16H14N2O4 B1666007 Amlexanox CAS No. 68302-57-8

Amlexanox

Cat. No.: B1666007
CAS No.: 68302-57-8
M. Wt: 298.29 g/mol
InChI Key: SGRYPYWGNKJSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amlexanox involves several steps, starting with the synthesis of intermediates. One method involves adding methanesulfonic acid to a reactor, followed by the dropwise addition of a specific compound. The mixture is heated to 75-80°C and stirred until a light yellow liquid appears. The solution is then concentrated under reduced pressure, cooled, and crystallized to obtain the intermediate .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to reduce waste and improve yield. The use of methanesulfonic acid as a catalyst eliminates the need for harmful solvents like benzene or chlorobenzene, making the process safer and more environmentally friendly. The catalyst can be highly recycled, reducing production costs and increasing the reaction yield to about 90% .

Chemical Reactions Analysis

Key Reaction Steps

Key Findings :

  • Deuterium was specifically incorporated at the C-7 isopropyl group via Wilkinson’s catalyst, avoiding isotopic scrambling observed with heterogeneous catalysts like Pd/C .

  • NMR spectra confirmed di-deuterium incorporation:

    • 1H NMR : Symmetrical doublet (δ 1.25 ppm) in this compound shifted to an unsymmetrical doublet integrating for five protons in 5 .

    • 13C NMR : Seven uniquely substituted C-7 methine carbons indicated deuterium specificity .

Metabolic Reactions

This compound undergoes oxidative metabolism primarily via cytochrome P450 (CYP) enzymes.

Major Metabolites

MetaboliteStructural ModificationEnzyme InvolvedSpeciesReference
2 C-7 isopropyl → mono-hydroxylCYP3A4/5Human, rodents
3 C-7 isopropyl → carboxylCYP2D6Rodents
4 Glucuronidation of 1 UGT1A1Rat

Metabolic Stability Studies :

  • In vitro half-life (t₁/₂) in liver microsomes :

    SpeciesThis compound (t₁/₂, min)d₂-Amlexanox (t₁/₂, min)
    Human>60>60
    Mouse>60>60
    Rat68 ± 475 ± 5
  • Deuterium substitution marginally improved stability in rat microsomes but showed no significant effect in humans or mice .

Physicochemical Stability

This compound exhibits distinct solubility and stability profiles under varying conditions.

Solubility Data

Solvent SystemSolubility (mg/mL)ConditionsReference
DMSO1425°C
DMF1025°C
DMF:PBS (1:1)0.5pH 7.2

Stability Notes :

  • Aqueous solutions degrade within 24 hours, necessitating fresh preparation .

  • Solid form remains stable for ≥4 years at -20°C .

Interaction with Metal Ions

This compound inhibits Cu²⁺-mediated oxidation of fibroblast growth factor 1 (FGF-1):

  • Mechanism : Binds FGF-1, sterically blocking Cu²⁺ access to oxidation-prone residues .

  • IC₅₀ : 1–2 μM against TBK1/IKKε kinases, independent of deuterium substitution .

Scientific Research Applications

Clinical Applications

  • Aphthous Ulcers
    • Study Overview : A randomized controlled trial involving 100 patients demonstrated that a 5% amlexanox oral paste significantly reduced the number and size of aphthous ulcers compared to a control treatment. Patients using this compound reported lower pain levels and recurrence rates over a follow-up period .
    • Results : The study group showed an 18% recurrence at 30 days and 14% at 60 days, while the control group had higher recurrence rates of 26% and 28%, respectively.
  • Asthma and Allergic Rhinitis
    • Historical Context : Initially used for asthma treatment, this compound has shown efficacy in reducing airway inflammation by inhibiting mast cell degranulation and cytokine release .
    • Current Status : Although not widely available in the U.S., it remains an important option in Japan for managing asthma symptoms.
  • Metabolic Disorders
    • Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD) : Recent studies have indicated that this compound improves insulin sensitivity and hepatic steatosis in obese patients. In animal models, it has been shown to reduce hemoglobin A1c levels and improve glucose tolerance .
    • Mechanistic Insights : this compound enhances bile acid synthesis and cholesterol excretion, contributing to improved lipid profiles in diabetic models .
  • Neuroinflammation
    • Research Findings : this compound has demonstrated significant anti-inflammatory effects in neuroinflammatory models. It reduces levels of pro-inflammatory cytokines and chemokines in microglial cells exposed to lipopolysaccharides (LPS), indicating potential applications in neurodegenerative diseases .
    • Case Studies : In experiments with BV2 microglial cells, treatment with this compound led to downregulation of NF-κB and STAT3 signaling pathways, which are critical in neuroinflammatory responses .

Summary of Key Findings

Application AreaStudy TypeKey Findings
Aphthous UlcersRandomized Controlled TrialSignificant reduction in ulcer size, pain, and recurrence rates with this compound compared to control.
AsthmaHistorical ReviewEffective in reducing airway inflammation; still used clinically in Japan.
Type 2 Diabetes & NAFLDClinical & Animal StudiesImproved insulin sensitivity; reduced hepatic steatosis; lowered hemoglobin A1c levels.
NeuroinflammationExperimental StudiesReduced pro-inflammatory cytokines; potential therapeutic role in neurodegenerative diseases.

Comparison with Similar Compounds

Amlexanox is unique compared to other similar compounds due to its specific inhibitory effects on TBK1 and IKK-ε. Similar compounds include:

This compound stands out due to its broad range of applications and specific molecular targets, making it a valuable compound in both research and therapeutic contexts.

Biological Activity

Amlexanox is a pharmaceutical compound primarily recognized for its anti-inflammatory and antihistamine properties. Originally developed for treating recurrent aphthous ulcers, its biological activities extend to various therapeutic applications, including inflammatory diseases and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions as an inhibitor of two key kinases: IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) . These actions lead to the downregulation of pro-inflammatory pathways, particularly those mediated by nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.

  • Inhibition of Inflammatory Signaling :
    • This compound has been shown to suppress LPS-induced activation of microglial cells in vitro, reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers of inflammation .
    • The compound significantly inhibits the phosphorylation of p38 MAPK and AKT, indicating its role in modulating MAPK signaling pathways .
  • Regulation of Immune Response :
    • In animal models, this compound has demonstrated the ability to inhibit dendritic cell maturation and reduce inflammation associated with autoimmune responses .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical studies, particularly for oral conditions and inflammatory diseases. The following sections summarize key findings from these studies.

Topical Application for Oral Conditions

A study involving 40 patients with erosive oral lichen planus compared the efficacy of topical this compound (5% paste) against other treatments such as triamcinolone acetonide and tacrolimus. The results indicated:

  • Significant Reduction in Pain : The mean visual analog scale (VAS) scores improved markedly in the this compound group, with a 97.77% reduction noted by day 15 compared to baseline.
  • Erosive Area Improvement : The erosive area decreased significantly in the this compound-treated group compared to controls, demonstrating its effectiveness in managing oral lesions .
Treatment GroupVAS Score Reduction (%)Erosive Area Reduction (%)
This compound 5%97.7799.30
Triamcinolone Acetonide 0.1%94.0294.64
Tacrolimus 0.03%94.6498.70
Glycerin (Placebo)3.09Not significant

Treatment of Recurrent Aphthous Ulcers

In clinical trials involving recurrent aphthous ulcers (RAU), this compound was shown to accelerate healing significantly:

  • Patients treated with a 5% topical paste experienced complete ulcer healing faster than those receiving placebo treatments.
  • The maximum serum concentration achieved was noted at approximately 120 ng/mL , with steady-state concentrations reached within one week .

Case Studies and Research Findings

  • Neuroinflammation Model :
    • In vitro studies using BV2 microglial cells demonstrated that this compound treatment led to a significant decrease in pro-inflammatory cytokines and markers, underscoring its potential for treating neuroinflammatory conditions .
  • Metabolic Effects :
    • Research on Ldlr–/– mice revealed that this compound improved glucose tolerance and reduced hepatic steatosis, suggesting its utility in managing metabolic disorders .
  • Inflammatory Bowel Disease :
    • A study indicated that this compound targeted inhibition of TBK1 exacerbated DSS-induced inflammatory bowel disease in mice, highlighting its complex role in immune regulation .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Amlexanox, and how do these targets influence metabolic and inflammatory pathways?

this compound selectively inhibits the kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are central to inflammatory signaling and metabolic regulation. These kinases phosphorylate transcription factors like IRF3 and STAT1, modulating interferon and cytokine production. In metabolic disorders, TBK1/IKKε inhibition reduces obesity-driven inflammation and improves insulin sensitivity by restoring cAMP signaling in adipocytes, enhancing lipolysis and energy expenditure .

Q. Which experimental models are validated for studying this compound's effects on metabolic disorders?

The Ldlr–/– mouse model fed a Western diet (WD) is widely used to study this compound's impact on dyslipidemia and atherosclerosis. Key endpoints include serum lipid profiling (triglycerides, cholesterol via FPLC), hepatic steatosis assessment (H&E staining), and aortic lesion quantification (en face staining). This model recapitulates human hypercholesterolemia and plaque formation, allowing mechanistic studies via RNA-Seq to identify pathways like bile acid synthesis (e.g., Cyp7a1 upregulation) .

Q. How does this compound improve glucose metabolism in obesity-related insulin resistance?

In ob/ob and high-fat diet (HFD) mice, this compound restores insulin sensitivity by suppressing TBK1/IKKε-mediated phosphorylation of IRS-1, which otherwise disrupts insulin signaling. Methodologically, glucose tolerance tests (GTTs), hyperinsulinemic-euglycemic clamps, and transcriptomic analysis of liver/adipose tissue are used to validate metabolic improvements. For example, this compound reduces hepatic steatosis by 40–60% in HFD models .

Advanced Research Questions

Q. How does this compound modulate cholesterol metabolism in hypercholesterolemic models, and what methodological approaches resolve its dual effects on bile acid synthesis and excretion?

this compound increases cholesterol excretion via bile acid synthesis without altering absorption or synthesis rates. Key methods include:

  • Fecal bile acid quantification (LC-MS) to confirm excretion.
  • RNA-Seq ontological analysis revealing Cyp7a1 upregulation (rate-limiting enzyme in bile acid synthesis).
  • Radiolabeled acetate/cholesterol tracers to exclude changes in hepatic synthesis or intestinal absorption . Paradoxically, this compound does not affect cholesterol synthesis in WD-fed mice, highlighting context-dependent mechanisms.

Q. What experimental strategies address contradictions in this compound's effects on Wnt signaling and apoptosis in colorectal cancer cells?

In HCT-116 cells, this compound suppresses apoptosis via read-through of premature termination codons (PTCs) in NMD substrates, independent of Wnt modulation. To dissect these pathways:

  • NMD reporter assays (e.g., β-globin-PTC constructs) differentiate read-through activity from Wnt effects.
  • CRISPR-mediated UPF1 knockout contrasts this compound's NMD inhibition with Wnt-independent apoptosis regulation.
  • Ataluren (PTC124) co-treatment isolates read-through contributions .

Q. How does this compound attenuate monocyte recruitment in atherosclerosis, and what in vitro models validate endothelial cell–monocyte interactions?

this compound reduces aortic macrophage infiltration by:

  • Downregulating endothelial adhesion molecules (VCAM-1, CCL2) via TNF-α pathway inhibition (qPCR/Western blot).
  • Transwell migration assays using MOVAS cells to quantify SMC proliferation (BrdU) and chemotaxis.
  • RNA-Seq of aortic tissue identifies downregulated chemotaxis genes (e.g., Ccl2, Cx3cl1) .

Q. What methodological considerations arise when repurposing this compound for autoimmune diseases like SLE?

In SLE B-cell cultures, this compound inhibits plasmablast differentiation and interferon-stimulated genes (ISGs). Critical steps include:

  • Flow cytometry to quantify CD19+/CD138+ plasmablasts.
  • ELISpot assays for antibody-secreting cells (ASCs).
  • ISG profiling (e.g., MX1, IFI44) via Nanostring to confirm TBK1/IKKε-dependent suppression .

Q. Data Contradiction & Mechanistic Analysis

Q. How do lipidomic studies reconcile this compound's variable effects on serum fatty acid species in dyslipidemia models?

In WD-fed Ldlr–/– mice, this compound reduces saturated fatty acids (e.g., 14:0, 22:0) but increases unsaturated species (18:2, 20:5). Methodological resolutions include:

  • LC-MS-based lipidomics to track acyl chain remodeling.
  • Hepatic PPAR-α activation assays to link fatty acid oxidation to lipid redistribution.
  • Comparative analysis with TBK1-KO models to isolate kinase-specific effects .

Q. Why does this compound show divergent efficacy in cancer vs. metabolic models, and how can preclinical studies optimize dosing regimens?

In KRAS-driven lung cancer, this compound (50 mg/kg) reduces tumor burden via TBK1 inhibition, while metabolic benefits in mice require lower doses (10 mg/kg). Strategies include:

  • Pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Dose-response studies in Tbk1fl/fl conditional mice to establish target engagement thresholds.
  • Combination trials (e.g., with anti-CTLA-4) to enhance anti-tumor immunity .

Q. Methodological Best Practices

  • For transcriptomic studies : Use >3 biological replicates and FDR <0.05 to ensure robustness in RNA-Seq datasets .
  • In vivo models : Control for diet composition (e.g., WD vs. chow) and genetic background (e.g., Ldlr–/– vs. ApoE–/–) to isolate this compound-specific effects .
  • Cell-based assays : Validate TBK1/IKKε inhibition via phospho-antibody arrays to confirm on-target activity .

Properties

IUPAC Name

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRYPYWGNKJSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022595
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.46e-01 g/L
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68302-57-8
Record name Amlexanox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlexanox [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlexanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amlenanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68302-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLEXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amlexanox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.